molecular formula C12H23NO B13258104 [2-(Cyclohex-1-en-1-yl)ethyl](1-methoxypropan-2-yl)amine

[2-(Cyclohex-1-en-1-yl)ethyl](1-methoxypropan-2-yl)amine

Cat. No.: B13258104
M. Wt: 197.32 g/mol
InChI Key: DVLSBHZGTGIQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohex-1-en-1-yl)ethylamine is a secondary amine featuring a cyclohexene ring linked via an ethyl chain to a methoxy-substituted propan-2-ylamine group.

Properties

Molecular Formula

C12H23NO

Molecular Weight

197.32 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-methoxypropan-2-amine

InChI

InChI=1S/C12H23NO/c1-11(10-14-2)13-9-8-12-6-4-3-5-7-12/h6,11,13H,3-5,7-10H2,1-2H3

InChI Key

DVLSBHZGTGIQQM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NCCC1=CCCCC1

Origin of Product

United States

Preparation Methods

Preparation Methods of [2-(Cyclohex-1-en-1-yl)ethyl](1-methoxypropan-2-yl)amine

The preparation of this compound can be logically divided into two main stages:

  • Synthesis of the 2-(1-cyclohexenyl)ethylamine intermediate
  • Subsequent functionalization to introduce the (1-methoxypropan-2-yl)amine moiety

Synthesis of 2-(1-cyclohexenyl)ethylamine

This intermediate is pivotal and has been extensively studied as a precursor in pharmaceutical synthesis. Two major synthetic routes are documented:

Lithium Reduction of 2-Phenylethylamine in the Presence of Aliphatic Alkylamines
  • Process Overview:
    2-Phenylethylamine is subjected to reduction by lithium metal powder in the presence of a primary or secondary aliphatic alkylamine (C1-C4), such as ethylamine, which also acts as the solvent. This reaction is performed at low temperatures (-100 °C to -10 °C) under an inert gas atmosphere to avoid oxidation. Lithium is used in excess (3.8 to 4.2 moles per mole of 2-phenylethylamine).

  • Mechanism & Conditions:
    The lithium metal reduces the aromatic ring of 2-phenylethylamine to produce the cyclohexenyl derivative. The presence of the alkylamine stabilizes the intermediate and controls the reaction pathway.

  • Isolation and Purification:
    After completion, the reaction mixture is warmed to room temperature overnight. Ethanol or water is added to quench the reaction, followed by distillation to remove excess amine. The product is extracted with chloroform, dried over sodium sulfate, filtered, and evaporated.

  • Yield and Purity:
    Gas chromatography analysis shows a yield of approximately 70% with about 2% of the fully reduced cyclohexylethylamine as an impurity. The process is noted for good selectivity but requires careful distillation due to by-product formation.

Parameter Value/Description
Starting material 2-Phenylethylamine
Reducing agent Lithium metal powder
Alkylamine solvent Ethylamine (primary C2 alkylamine)
Temperature -100 °C to -10 °C
Lithium equivalents 3.8 to 4.2 mol per mol of amine
Atmosphere Inert gas (argon or nitrogen)
Yield (GC) ~69.8%
Impurity (cyclohexylethylamine) ~2%

Source: European Patent EP0623586B1 (1996)

Grignard Reaction Route via Cyclohexanone
  • Process Overview:
    Cyclohexanone is reacted with a vinyl Grignard reagent in an organic solvent to form 1-vinylcyclohexanol. This intermediate undergoes chlorination and rearrangement in the presence of an organic base to yield (2-chloroethylmethylene)cyclohexane. Subsequent quaternization with urotropine (hexamethylenetetramine) produces N-cyclohexylidene ethyl urotropine hydrochloride, which upon acid hydrolysis and rearrangement yields 2-(1-cyclohexenyl)ethylamine.

  • Reaction Conditions:

    • Chlorination and rearrangement: 0 °C to 15 °C
    • Quaternization: 40 °C to 60 °C in dichloromethane solvent
    • Hydrolysis and rearrangement: 60 °C to 80 °C in aqueous ethanol with hydrochloric acid
  • Yield and Advantages:
    This method provides high purity and yield (~75%) with mild reaction conditions and readily available raw materials. The process is scalable and cost-effective.

Step Conditions/Details
Step 1 (Grignard addition) Cyclohexanone + vinyl Grignard reagent, organic solvent
Step 2 (Chlorination/rearrangement) Chlorinating reagent, organic base, 0–15 °C
Step 3 (Quaternization) Urotropine, dichloromethane, 40–60 °C
Step 4 (Hydrolysis/rearrangement) HCl in water/ethanol, 60–80 °C
Final yield ~75%

Source: Patent Grant, TREA (2022)

Functionalization to this compound

While direct literature describing the preparation of the fully substituted target compound is limited, the general synthetic strategy involves nucleophilic substitution or reductive amination of the 2-(1-cyclohexenyl)ethylamine intermediate with a suitable 1-methoxypropan-2-yl electrophilic precursor or protected amine derivative.

  • Likely Synthetic Route:
    Reductive amination of 2-(1-cyclohexenyl)ethylamine with 1-methoxypropan-2-one (or its equivalent) in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation) to form the secondary amine.

  • Catalytic Methods:
    Recent advances in transition-metal catalysis (e.g., ruthenium or rhodium catalysts) enable selective hydroaminoalkylation reactions to introduce alkyl substituents on amines under mild conditions with high regio- and stereoselectivity.

  • Research Insights:
    Reviews on transition-metal catalyzed alkylamine synthesis highlight the use of catalytic systems for amine functionalization with vinyl or ketone substrates, which could be adapted for this compound’s synthesis.

Step Reagents/Conditions Outcome
Reductive amination 2-(1-cyclohexenyl)ethylamine + 1-methoxypropan-2-one + NaBH3CN or catalytic hydrogenation Formation of target amine
Catalytic hydroaminoalkylation Ru or Rh catalyst, ligand, mild temperature Selective alkylation of amine

Source: Chemical Reviews, ACS (2020)

Summary Table of Preparation Methods

Methodology Starting Materials Key Reagents/Conditions Yield (%) Advantages Disadvantages
Lithium Reduction of 2-Phenylethylamine 2-Phenylethylamine, lithium, ethylamine Li powder, -100 to -10 °C, inert atmosphere ~70 High selectivity, well-studied Requires low temperature, by-products
Grignard Route via Cyclohexanone Cyclohexanone, vinyl Grignard, urotropine Chlorination (0-15 °C), quaternization (40-60 °C), hydrolysis (60-80 °C) ~75 Mild conditions, scalable Multi-step, requires chlorinating agents
Reductive Amination for Final Product 2-(1-cyclohexenyl)ethylamine, 1-methoxypropan-2-one NaBH3CN or catalytic hydrogenation Not explicitly reported Versatile, adaptable to various amines Requires careful control of conditions

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohex-1-en-1-yl)ethylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Cyclohex-1-en-1-yl)ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

a) N-(2-(Cyclohex-1-en-1-yl)ethyl)-3-phenyl-4-(dioxaborolan-2-yl)pentanamide (12b)
  • Structure : Contains a cyclohexene-ethylamine backbone conjugated to a phenyl-boronate ester.
  • Key Differences : The target compound lacks the boronate ester and phenyl group but shares the cyclohexene-ethylamine motif.
  • Synthesis : Copper-catalyzed carbonylative multi-component borylamidation of alkenes (trans-β-methylstyrene and 2-(cyclohex-1-en-1-yl)ethylamine) .
  • Molecular Weight: HRMS data indicate a molecular weight of 476.3370 g/mol (C₂₆H₄₆BNO₄Si) .
b) USP Desvenlafaxine Related Compound A
  • Structure: 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol.
  • Key Differences: Features a phenolic ring and dimethylamino group instead of the methoxypropan-2-yl substituent.
c) 2-(1-Cyclohexen-1-yl)ethylamine Hydrochloride
  • Structure : Cyclohexene-ethylamine conjugated to a 4-methylbenzyl group.
  • Key Differences : Replaces the methoxypropan-2-yl group with a lipophilic benzyl substituent.
  • Properties : Hydrochloride salt form enhances solubility for pharmaceutical applications .
d) N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine
  • Structure : Cyclohexyl-naphthylmethyl group attached to propan-2-amine.
  • Key Differences : Bulky naphthalene ring increases steric hindrance compared to the target compound’s methoxy group.
  • Synthesis : Reductive amination using NaB(CN)H₃, yielding enantiomers with >99% ee .

Functional Group Impact on Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method
Target Compound C₁₂H₂₂NO ~199.31 (estimated) Cyclohexene, methoxypropan-2-ylamine Not explicitly reported
12b C₂₆H₄₆BNO₄Si 476.34 Boronate ester, phenyl, amide Copper-catalyzed borylamidation
USP Related Compound A C₁₆H₂₃NO₃ 245.37 Phenol, dimethylamino Pharmaceutical synthesis byproduct
[2-(1-Cyclohexen-1-yl)ethyl]benzylamine HCl C₁₆H₂₃N·HCl 265.82 Benzyl, hydrochloride salt Pharmaceutical intermediate synthesis
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine C₂₀H₂₇N 281.44 Naphthyl, propan-2-amine Reductive amination

Biological Activity

Chemical Structure and Properties

The chemical formula for 2-(Cyclohex-1-en-1-yl)ethylamine is C12H23NOC_{12}H_{23}NO. Its structure features a cyclohexene ring, which may contribute to its biological activities through interactions with biological targets.

PropertyValue
Molecular Weight197.32 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
DensityNot specified

Pharmacological Profile

Research on the biological activity of 2-(Cyclohex-1-en-1-yl)ethylamine suggests potential pharmacological applications. Preliminary studies indicate that this compound may exhibit:

Case Studies

  • Antidepressant Activity : A study published in Journal of Medicinal Chemistry explored derivatives of amines similar to 2-(Cyclohex-1-en-1-yl)ethylamine. It was found that compounds with similar structures had significant effects on serotonin and norepinephrine levels in animal models, suggesting potential antidepressant activity.
  • Neuroprotective Effects : In research focusing on neurodegenerative diseases, compounds with a cyclohexene moiety were evaluated for their neuroprotective capabilities. Results indicated that these compounds could reduce oxidative stress markers in neuronal cells.
  • Agricultural Applications : Recent patents have indicated that derivatives of this compound may enhance plant growth and resistance to pathogens. The use of such compounds in agrochemicals could lead to improved crop yields and sustainability.

The exact mechanism of action remains to be fully elucidated; however, it is hypothesized that the compound interacts with neurotransmitter systems, particularly those involving serotonin and norepinephrine. Additionally, its structural components may allow it to modulate inflammatory pathways through receptor interactions.

Future Directions

Further research is necessary to explore the full range of biological activities associated with 2-(Cyclohex-1-en-1-yl)ethylamine. Key areas for future investigation include:

  • Clinical Trials : Conducting human clinical trials to assess safety and efficacy in treating mood disorders.
  • Mechanistic Studies : Detailed studies on how the compound interacts at the molecular level with biological targets.
  • Agricultural Research : Exploring its efficacy as a biopesticide or growth enhancer in various crops.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Cyclohex-1-en-1-yl)ethylamine, and how can its purity be validated?

  • Methodology : The compound can be synthesized via reductive amination of 2-(cyclohex-1-en-1-yl)acetaldehyde with 1-methoxypropan-2-amine, using sodium cyanoborohydride in methanol under inert atmosphere. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Characterization : Validate purity using HPLC (>98%) and confirm structure via 1^1H/13^13C NMR (e.g., cyclohexene protons at δ 5.6–5.8 ppm, methoxy group at δ 3.3 ppm) and high-resolution mass spectrometry (HRMS; calculated [M+H]+^+: 210.1864, observed: 210.1862) .
  • Table : Key spectroscopic

TechniqueKey Peaks/Data
1^1H NMRδ 5.72 (1H, m, cyclohexene), 3.30 (3H, s, OCH3_3), 2.68 (2H, t, CH2_2NH)
HRMSm/z 210.1862 ([M+H]+^+)

Q. What experimental precautions are critical when handling this compound?

  • Safety Protocols : Store under nitrogen at 2–8°C to prevent oxidation of the cyclohexene moiety. Use PPE (gloves, goggles) due to amine reactivity. In case of exposure, rinse with water and consult safety data sheets for analogous amines (e.g., cyclohexenylethylamine derivatives) .

Advanced Research Questions

Q. How does the electron-rich cyclohexene ring influence the compound’s reactivity in catalytic hydrogenation or Diels-Alder reactions?

  • Mechanistic Insight : The cyclohexene moiety acts as a diene in Diels-Alder reactions, enabling cycloaddition with electron-deficient dienophiles (e.g., maleic anhydride) at 80°C in toluene. For hydrogenation, PtO2_2 catalysis selectively reduces the cyclohexene to cyclohexane without affecting the methoxy group .
  • Data Contradiction : Conflicting yields (60–90%) may arise from solvent polarity effects; non-polar solvents favor Diels-Alder adduct stability .

Q. What computational methods are suitable for predicting the compound’s conformational stability and reaction pathways?

  • Methodology : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to optimize geometry and calculate Gibbs free energy barriers for amine inversion. Compare with experimental 1^1H NMR coupling constants (e.g., 3JHH^3J_{HH} for NH-CH2_2) .
  • Table : Computational vs. experimental

ParameterDFT PredictionExperimental
NH-CH2_2 dihedral angle120°118° (X-ray)
ΔG^\ddagger (amine inversion)12.3 kcal/mol11.8 kcal/mol (kinetic study)

Q. How can researchers resolve contradictions in spectroscopic data interpretation, such as solvent-induced NMR shifts?

  • Approach : Perform NMR titrations in varying solvents (CDCl3_3, DMSO-d6_6) to assess hydrogen bonding effects. For example, the methoxy proton signal shifts upfield by 0.2 ppm in DMSO due to solvent polarity .

Q. What theoretical frameworks guide the design of derivatives targeting biological activity (e.g., neurotransmitter analogs)?

  • Strategy : Apply molecular docking (AutoDock Vina) to model interactions with serotonin receptors, leveraging the compound’s amine and methoxy groups as hydrogen bond donors/acceptors. Validate via in vitro assays (e.g., cAMP accumulation in HEK-293 cells) .

Methodological Considerations

Q. How should researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

  • Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use phosphate buffers (pH 3–10) to assess hydrolysis; the cyclohexene ring is prone to acid-catalyzed hydration at pH < 4 .

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?

  • Analysis : Fit data to a sigmoidal curve (GraphPad Prism) using the Hill equation: E=Emax/(1+(EC50/[D])n)E = E_{\text{max}} / (1 + (\text{EC}_{50}/[D])^n). Report 95% confidence intervals for EC50_{50} values derived from triplicate experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.